1-Phenylsulfonylindole-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

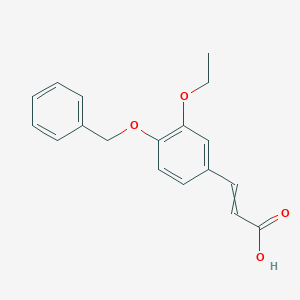

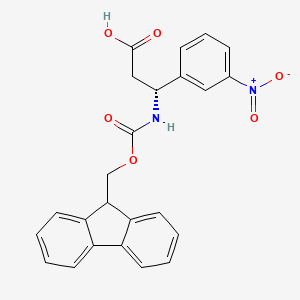

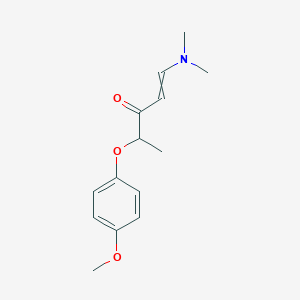

1-Phenylsulfonylindole-5-boronic acid (PSI-5-BA) is a compound of boronic acid and indole, which is commonly used in organic synthesis as a reagent for the preparation of various indole derivatives. It has a molecular formula of C14H12BNO4S .

Synthesis Analysis

Boronic acids, including 1-Phenylsulfonylindole-5-boronic acid, are commonly used as building blocks and synthetic intermediates . They are relatively simple and well-known to prepare . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Chemical Reactions Analysis

1-Phenylsulfonylindole-5-boronic acid is commonly used in organic synthesis as a reagent for the preparation of various indole derivatives.

Physical And Chemical Properties Analysis

1-Phenylsulfonylindole-5-boronic acid has a molecular weight of 301.1 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 301.0580092 g/mol . The topological polar surface area is 87.9 Ų . It has 21 heavy atoms and its complexity is 458 .

Aplicaciones Científicas De Investigación

Sensing Applications

Boronic acids, including 1-Phenylsulfonylindole-5-boronic acid, are increasingly used in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These properties make them useful in both homogeneous assays and heterogeneous detection methods .

Mecanismo De Acción

Target of Action

1-Phenylsulfonylindole-5-boronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups, such as 1-Phenylsulfonylindole-5-boronic acid, are transferred from boron to palladium .

Biochemical Pathways

The compound is likely to be involved in various organic synthesis reactions due to the presence of both a phenylsulfonyl group and a boronic acid moiety. For instance, boronic acids are known to participate in catalytic processes and coupling reactions.

Pharmacokinetics

It’s worth noting that the compound’s properties have been tailored for application under specific sm coupling conditions , which suggests that its ADME properties may be influenced by these conditions.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of 1-Phenylsulfonylindole-5-boronic acid is influenced by the reaction conditions of the SM coupling . For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Propiedades

IUPAC Name |

[1-(benzenesulfonyl)indol-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)12-6-7-14-11(10-12)8-9-16(14)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWYPMYEBNWOFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376828 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylsulfonylindole-5-boronic acid | |

CAS RN |

480438-51-5 |

Source

|

| Record name | B-[1-(Phenylsulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Benzenesulfonyl)-1H-indol-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide](/img/structure/B1350350.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)